molecular formula C17H18INO B4199923 N-(2,6-diethylphenyl)-4-iodobenzamide

N-(2,6-diethylphenyl)-4-iodobenzamide

Katalognummer: B4199923
Molekulargewicht: 379.23 g/mol
InChI-Schlüssel: IASPDMZSQOUGQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Diethylphenyl)-4-iodobenzamide is a benzamide derivative characterized by a 4-iodo-substituted benzamide core and a 2,6-diethylphenyl group attached to the nitrogen atom. The ethyl substituents at the 2- and 6-positions of the phenyl ring introduce steric bulk, which can influence molecular conformation, solubility, and reactivity.

Eigenschaften

IUPAC Name

N-(2,6-diethylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPDMZSQOUGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The following table summarizes key differences between N-(2,6-diethylphenyl)-4-iodobenzamide and its analogs:

Compound Name Substituents on Phenyl Ring Benzamide Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound 2,6-diethyl 4-iodo ~413.2 (estimated) High steric bulk; potential halogen bonding
N-(2,6-Dimethylphenyl)-4-iodobenzamide 2,6-dimethyl 4-iodo ~385.1 Reduced steric hindrance; improved solubility
N-(2,6-Diisopropylphenyl)-4-nitrobenzimidoyl chloride 2,6-diisopropyl 4-nitro ~420.9 Extreme steric bulk; π-π interactions in crystal packing
Key Observations:
  • Steric Effects :

    • The diethyl group in the target compound provides moderate steric hindrance compared to the dimethyl (less bulky) and diisopropyl (more bulky) analogs. This affects conformational flexibility and intermolecular interactions.
    • In the diisopropyl analog, steric effects force aromatic rings into near-perpendicular orientations (dihedral angle: 87.7°), as observed in crystallographic studies . Similar perpendicularity may occur in the diethyl variant but with adjusted packing due to shorter alkyl chains.
  • Electronic Effects :

    • The 4-iodo group in the target compound is less electron-withdrawing than the 4-nitro group in the diisopropyl analog . This difference impacts reactivity; nitro groups enhance electrophilic substitution, while iodine may act as a leaving group or participate in halogen bonding.
  • Crystal Packing :

    • The diisopropyl analog exhibits π-π interactions (centroid-centroid distance: 3.9247 Å) and C–H⋯π contacts . The diethyl compound’s packing may differ due to ethyl groups disrupting parallel stacking but enabling weaker van der Waals interactions.

Solubility and Stability

  • Solubility: The diethyl compound’s solubility in nonpolar solvents (e.g., toluene, diethyl ether) is expected to be lower than the dimethyl analog but higher than the diisopropyl variant due to intermediate alkyl chain length .
  • Stability :
    • Iodo-substituted benzamides are generally stable under inert conditions but may undergo dehalogenation under strong reducing or photolytic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diethylphenyl)-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-diethylphenyl)-4-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.